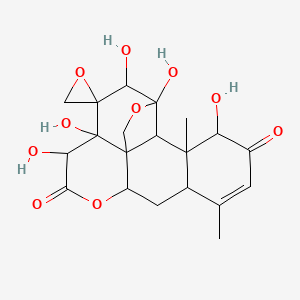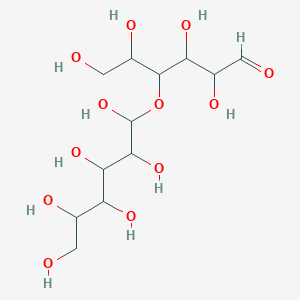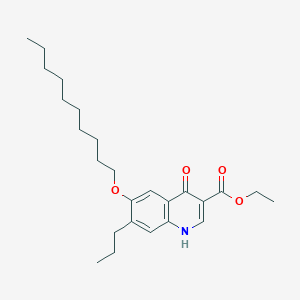
Decoquinate-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decoquinate-d5 is a deuterated form of decoquinate, a quinolone derivative. It is primarily used as a stable isotope-labeled compound in various analytical and research applications. Decoquinate itself is known for its use as a coccidiostat in veterinary medicine, particularly for poultry, to inhibit the development of coccidian parasites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decoquinate-d5 involves the deuteration of decoquinateThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
Decoquinate-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .
科学的研究の応用
Decoquinate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of decoquinate in various samples, including animal tissues and feed
Biological Research: Helps in studying the metabolism and pharmacokinetics of decoquinate in biological systems
Medical Research: Investigated for its potential use in developing new antimicrobial agents and understanding the mechanism of action of decoquinate
Industrial Applications: Used in quality control and regulatory compliance testing in the food and pharmaceutical industries
作用機序
Decoquinate-d5, like decoquinate, exerts its effects by inhibiting the mitochondrial electron transport chain in parasites. Specifically, it targets the cytochrome bc1 complex, disrupting the production of ATP and leading to the death of the parasite . This selective mechanism of action makes it effective against coccidian parasites without affecting the host cells .
類似化合物との比較
Similar Compounds
Some compounds similar to decoquinate-d5 include:
Decoquinate: The non-deuterated form, used primarily as a coccidiostat
N-alkyl quinolone amides: Derivatives of decoquinate with enhanced activity against tuberculosis
Quinoline O-carbamates: Derivatives with potent activity against apicomplexan parasites
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms provide a distinct mass shift, allowing for precise quantification and tracking in various studies .
特性
IUPAC Name |
ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWPYBBFFOLSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
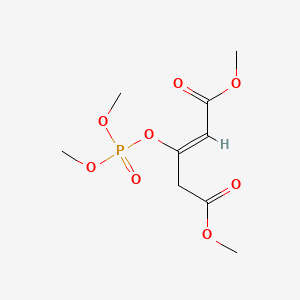

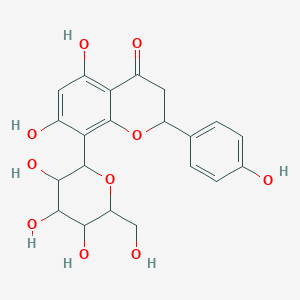

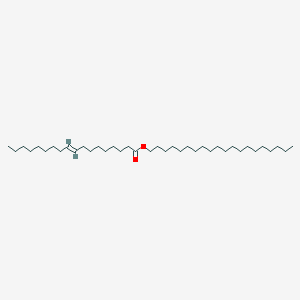
![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
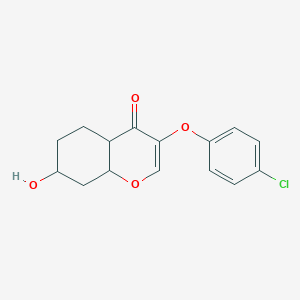
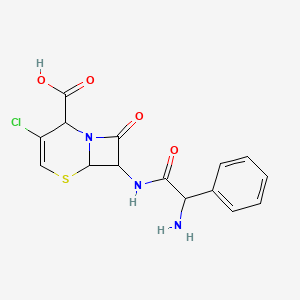
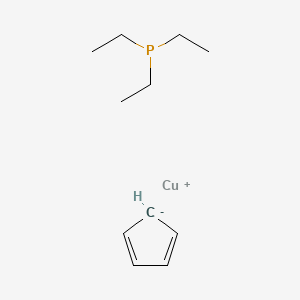
![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![4-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzene-1,2-diol;hydrochloride](/img/structure/B12324108.png)
